Cas no 865545-01-3 (N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,2-dimethylpropanamide)

N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,2-dimethylpropanamide structure
865545-01-3 structure
Product name:N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,2-dimethylpropanamide
CAS No:865545-01-3
MF:C14H17FN2OS
Molecular Weight:280.360985517502
CID:5850018
PubChem ID:2104911

N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,2-dimethylpropanamide 化学的及び物理的性質

名前と識別子

    • Propanamide, N-(3-ethyl-6-fluoro-2(3H)-benzothiazolylidene)-2,2-dimethyl-
    • AKOS024608364
    • (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide
    • N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
    • N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
    • N-(3-Ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide
    • F1381-1063
    • 865545-01-3
    • N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,2-dimethylpropanamide
    • インチ: 1S/C14H17FN2OS/c1-5-17-10-7-6-9(15)8-11(10)19-13(17)16-12(18)14(2,3)4/h6-8H,5H2,1-4H3
    • InChIKey: FGYXAJWDYLMPDY-UHFFFAOYSA-N
    • SMILES: C(N=C1N(CC)C2=CC=C(F)C=C2S1)(=O)C(C)(C)C

計算された属性

  • 精确分子量: 280.10456251g/mol
  • 同位素质量: 280.10456251g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 391
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 58Ų

じっけんとくせい

  • 密度みつど: 1.20±0.1 g/cm3(Predicted)
  • Boiling Point: 384.6±44.0 °C(Predicted)
  • 酸度系数(pKa): 1.11±0.20(Predicted)

N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,2-dimethylpropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1381-1063-25mg
N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
865545-01-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1381-1063-40mg
N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
865545-01-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1381-1063-4mg
N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
865545-01-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1381-1063-5mg
N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
865545-01-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1381-1063-20mg
N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
865545-01-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1381-1063-50mg
N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
865545-01-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1381-1063-2mg
N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
865545-01-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1381-1063-15mg
N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
865545-01-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1381-1063-10μmol
N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
865545-01-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1381-1063-100mg
N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
865545-01-3 90%+
100mg
$248.0 2023-05-17

N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,2-dimethylpropanamide 関連文献

N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,2-dimethylpropanamideに関する追加情報

N-(2E)-3-Ethyl-6-Fluoro-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene-2,2-Dimethylpropanamide: A Comprehensive Overview

N-(2E)-3-Ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,2-dimethylpropanamide, commonly referenced by its CAS Registry Number 865545-01-3, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiazoles, which are well-known for their versatile properties and wide-ranging applications in drug discovery, material science, and analytical chemistry.

The structure of this compound is characterized by a benzothiazole ring system with specific substituents that confer unique chemical and physical properties. The presence of a fluoro group at the 6-position and an ethyl group at the 3-position introduces electronic effects that can influence the compound's reactivity and stability. Additionally, the 2E configuration of the imine group (ylidene) plays a crucial role in determining its spectroscopic properties and potential interactions with biological systems.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound through multi-step processes involving nucleophilic aromatic substitution and condensation reactions. Researchers have also explored its potential as a precursor for more complex molecules, leveraging its structural flexibility to design novel bioactive agents.

In terms of applications, N-(2E)-3-Ethyl-6-fluoro... has shown promise in pharmacological studies as a potential lead compound for anti-inflammatory and anti-cancer drug development. Its ability to modulate key cellular pathways has been demonstrated in vitro, making it a valuable candidate for further preclinical evaluation.

Moreover, the compound's unique fluorescence properties under certain conditions have sparked interest in its use as a fluorescent probe for sensing applications. This dual functionality—combining therapeutic potential with diagnostic capabilities—underscores its significance in contemporary chemical research.

Looking ahead, ongoing studies aim to optimize the synthesis of this compound to enhance its scalability and reduce production costs. Collaborative efforts between academic institutions and industry partners are expected to accelerate its transition from laboratory research to commercial applications.

In conclusion, N-(2E)-3-Ethyl... stands as a testament to the ingenuity of modern organic chemistry. Its intricate structure and diverse functional groups position it as a key player in advancing both therapeutic and diagnostic tools in the near future.

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